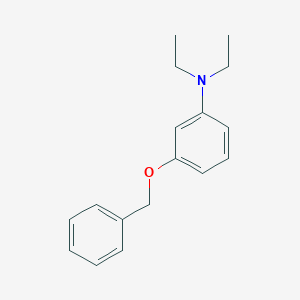
3-(Benzyloxy)-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the third position of the aniline ring and two ethyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N,N-diethylaniline typically involves the reaction of 3-hydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-benzyloxyaniline. This intermediate is then subjected to alkylation with diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-(Benzyloxy)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of an amine.
Substitution: Halogenation or nitration leads to the formation of halogenated or nitrated derivatives of the compound.
科学研究应用
3-(Benzyloxy)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(Benzyloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(Benzyloxy)aniline
- N,N-Diethylaniline
- 3-(Benzyloxy)pyridin-2-amine
Uniqueness
3-(Benzyloxy)-N,N-diethylaniline is unique due to the combination of its benzyloxy and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
63240-45-9 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
N,N-diethyl-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H21NO/c1-3-18(4-2)16-11-8-12-17(13-16)19-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
InChI 键 |
MVFMNUTXAKOWRZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















